2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine
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Overview
Description
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazine ring, with ethyl and phenyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under controlled conditions to ensure the formation of the desired benzothiazine ring system . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiazine derivatives .
Scientific Research Applications
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine ring system but differ in their substituents and biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a similar heterocyclic structure but contains additional nitrogen and oxygen atoms, leading to different chemical and biological properties.
Uniqueness
2-Ethyl-3,4-diphenyl-4H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ethyl and phenyl groups enhance its stability and make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
823801-91-8 |
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Molecular Formula |
C22H19NS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-ethyl-3,4-diphenyl-1,4-benzothiazine |
InChI |
InChI=1S/C22H19NS/c1-2-20-22(17-11-5-3-6-12-17)23(18-13-7-4-8-14-18)19-15-9-10-16-21(19)24-20/h3-16H,2H2,1H3 |
InChI Key |
XWFQPDHAZPCPPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C2=CC=CC=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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